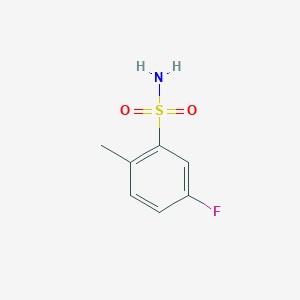

5-Fluoro-2-methylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUNRCAARPHIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321263 | |

| Record name | 5-fluoro-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2339-57-3 | |

| Record name | NSC372535 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoro-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 2 Methylbenzenesulfonamide and Its Analogs

Synthesis of Key Intermediates for 5-Fluoro-2-methylbenzenesulfonamide Derivatization

The synthesis of derivatives of this compound often requires the preparation of specific intermediates that can be readily modified. For example, the nitration of 5-fluoro-2-methylbenzoic acid is a key step in producing precursors for more complex molecules. The use of fuming nitric acid and oleum (B3057394) has been shown to improve the yield and purity of the resulting 5-fluoro-2-methyl-3-nitrobenzoic acid. google.com

Another important intermediate is 2-methyl-5-aminobenzenesulfonamide, which can be synthesized from p-nitrotoluene through a two-step process involving sulfonation followed by reduction. google.com These intermediates provide versatile handles for introducing a wide range of functional groups, enabling the synthesis of diverse libraries of this compound analogs for various applications. nih.gov

| Intermediate | Starting Material | Key Transformation |

| 5-Fluoro-2-methyl-3-nitrobenzoic acid | 5-Fluoro-2-methylbenzoic acid | Nitration with fuming nitric acid and oleum. google.com |

| 2-Methyl-5-aminobenzenesulfonamide | p-Nitrotoluene | Sulfonation followed by reduction. google.com |

| 5-Fluorooxindole | 2-(5-Fluoro-2-nitrophenyl)malonic acid diester | Reductive cyclization. google.com |

| 5-Fluoro-2-(N-substituted)aminobenzothiazoles | 4-Substituted 3-fluoroanilines | Cyclization of corresponding thioureas. researchgate.net |

Preparation and Functionalization of 5-Amino-2-methylbenzenesulfonamide (B32415)

5-Amino-2-methylbenzenesulfonamide is a critical intermediate, notably in the synthesis of the anticancer drug Pazopanib. rroij.cominnospk.comgoogle.com Its preparation can be achieved through several synthetic pathways, primarily starting from either p-nitrotoluene or N-acetyl-p-toluenesulfonamide.

One common method begins with p-nitrotoluene, which undergoes chlorosulfonation using chlorosulfonic acid. This reaction introduces the sulfonyl chloride group ortho to the methyl group, yielding 2-methyl-5-nitrobenzenesulfonyl chloride. google.comsigmaaldrich.com The subsequent step involves a simultaneous amination of the sulfonyl chloride and reduction of the nitro group. This is often achieved through a hydrogenation reaction in the presence of a catalyst like palladium on carbon (Pd/C) or Raney nickel, with ammonia (B1221849) water serving as the nitrogen source for the sulfonamide group. google.com An alternative reduction method for the nitro group uses stannous chloride (SnCl2), though this method is less favored in industrial applications due to cost and environmental concerns regarding tin waste. google.com

Table 1: Selected Synthetic Routes for 5-Amino-2-methylbenzenesulfonamide

| Starting Material | Key Reagents | Intermediate | Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| p-Nitrotoluene | 1. Chlorosulfonic Acid 2. Catalyst (Pd/C or Raney Ni), Ammonia Water | 2-Methyl-5-nitrobenzenesulfonyl chloride | 5-Amino-2-methylbenzenesulfonamide | 58.4% | google.comresearchgate.net |

| N-acetyl-p-toluenesulfonamide | 1. Ammonium Hydroxide 2. Hydrochloric Acid, Sodium Carbonate | N-acetyl-2-methyl-5-aminobenzenesulfonamide | 5-Amino-2-methylbenzenesulfonamide | - | researchgate.net |

Introduction of the Methyl Group onto Fluorinated Benzene (B151609) Scaffolds

The synthesis of the this compound core often involves starting with a pre-methylated and fluorinated benzene ring. However, various methods exist for the introduction of methyl groups onto fluorinated aromatic scaffolds, which are applicable to the synthesis of precursors. Transition metal-catalyzed cross-coupling reactions are a primary strategy for this transformation.

Palladium-catalyzed reactions, for instance, can methylate aryl halides. nih.govrsc.org These methods often employ methylating agents like trimethylboroxine (B150302) or potassium methyltrifluoroborate in the presence of a palladium catalyst and a suitable ligand. nih.govacs.org Such approaches are valued for their high functional group tolerance and applicability to complex molecules, making them suitable for late-stage functionalization. nih.govacs.org Nickel catalysts are also effective for the methylation of aryl halides and tosylates, providing mild reaction conditions. rsc.org

Alternatively, Friedel-Crafts-type reactions can introduce methyl groups. A catalytic protocol using methanol (B129727) as the methylating agent, initiated by silylium (B1239981) or arenium ions, allows for the direct C-H methylation of various arenes, including electronically deactivated aryl halides. researchgate.net Radical methylation, using methyl radicals generated from the photolysis of precursors like methylmercuric iodide, has also been demonstrated for fluorobenzene. rsc.org

Advanced Synthetic Transformations Involving the this compound Core

Building upon the basic this compound structure, advanced synthetic methods can be employed to create more complex molecules. These transformations often leverage metal catalysis to achieve high efficiency and selectivity.

Metal-Catalyzed Sulfonamidation Reactions

The formation of the sulfonamide bond itself can be facilitated by metal catalysts, offering alternatives to the classical reaction between a sulfonyl chloride and an amine. Palladium-catalyzed methods have been developed for the preparation of arylsulfonyl chlorides from arylboronic acids, which can then be converted to sulfonamides. nih.govacs.org This process demonstrates significant functional group tolerance under mild conditions. acs.org

Rhodium-catalyzed C-H activation is another powerful tool. For example, Rh(III) can catalyze the ortho-olefination of aryl sulfonamides, which can lead to the formation of benzofused cyclic sulfonamides. acs.org Rhodium catalysts also enable the annulation of N-benzoylsulfonamides with partners like isocyanides or internal olefins, creating complex heterocyclic structures such as 3,3-disubstituted isoindolinones. nih.govnih.gov Furthermore, iron-catalyzed processes allow for the synthesis of N-arylsulfonamides directly from readily available nitroarenes and sodium arylsulfinates, providing a practical and cost-effective route. organic-chemistry.org

Grignard Reagent Applications in Sulfonamide Synthesis

Grignard reagents (RMgX) are highly versatile organometallic compounds used extensively in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While not always used for the direct formation of the sulfonamide bond, they are instrumental in building the carbon skeleton of the precursors. For instance, a Grignard reagent can be used to introduce the methyl group onto the aromatic ring.

The preparation of Grignard reagents from fluorinated aromatic compounds can be challenging due to the strength of the C-F bond. However, mechanochemical methods, such as ball milling magnesium with an organofluorine compound, have shown success in activating the C-F bond to form fluoro-Grignard reagents. organic-chemistry.org These reagents can then participate in various coupling reactions to build more complex molecular frameworks.

Oxidation Pathways in Sulfonamide Formation

Oxidative methods provide an alternative route to sulfonamides, often starting from thiols or their derivatives. The direct oxidative coupling of thiols and amines has emerged as an efficient, single-step method for synthesizing sulfonamides. nih.govrsc.orgbohrium.com This strategy avoids the need for pre-functionalized and often unstable sulfonyl chlorides. nih.gov

The reaction can be catalyzed by copper salts, and interestingly, the selectivity can be controlled. Under an oxygen atmosphere, the reaction yields sulfonamides, while under other conditions, sulfenamides or sulfinamides can be obtained. nih.gov A proposed mechanism involves the initial oxidation of the thiol to a disulfide, which then reacts with an amine radical to form a sulfenamide. Two subsequent oxidation steps convert the sulfenamide, via a sulfinamide intermediate, to the final sulfonamide. nih.govacs.org Electrochemical methods have also been developed, using electricity to drive the oxidative coupling of thiols and amines in a green and rapid process. acs.orgnih.gov Thioethers can also be oxidized, often using reagents like hydrogen peroxide with a catalyst, to form the corresponding sulfone. rsc.orgrsc.orgyoutube.com

Table 2: Overview of Advanced Synthetic Transformations

| Transformation | Catalyst/Reagent | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| C-H Olefination | Rh(III) complex | Aryl sulfonamide | Alkenylated sulfonamide | acs.org |

| Annulation | Rh(III) complex | N-Benzoylsulfonamide | Isoindolinone | nih.govnih.gov |

| N-Arylsulfonamide Formation | FeCl₂ | Nitroarene, Arylsulfinate | N-Arylsulfonamide | organic-chemistry.org |

| Oxidative Coupling | Copper(I) Iodide / O₂ | Thiol, Amine | Sulfonamide | nih.gov |

| Electrochemical Oxidation | Electricity | Thiol, Amine | Sulfonamide | acs.orgnih.gov |

Synthetic Routes to Complex Conjugates and Hybrid Molecules Incorporating the this compound Moiety

The this compound scaffold and its precursors are valuable building blocks for constructing complex, biologically active molecules. A prime example is the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. innospk.comnewdrugapprovals.org

The synthesis of Pazopanib involves coupling 5-amino-2-methylbenzenesulfonamide with a complex heterocyclic partner, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine. rroij.comgoogle.com This condensation reaction is a key step, forming the final drug molecule. rroij.comnewdrugapprovals.orggoogle.com The synthesis of the indazole fragment itself is a multi-step process, often starting from 3-methyl-6-nitro-1H-indazole, which undergoes methylation and reduction. google.com

The versatility of the core structure is further demonstrated in the synthesis of other hybrid molecules. For example, related fluorinated phenolic precursors can be used to construct novel benzoxazole (B165842) derivatives, which have been investigated for their potential anticancer properties. nih.gov These synthetic strategies highlight the importance of the this compound moiety as a foundational element in medicinal chemistry for the development of complex therapeutic agents.

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Methylbenzenesulfonamide Derivatives

Systematic Structural Modifications on the 5-Fluoro-2-methylbenzenesulfonamide Framework

The biological activity of benzenesulfonamide (B165840) derivatives can be finely tuned by making specific structural alterations to the core molecule. These modifications, which include changes to the benzene (B151609) ring, substitutions on the sulfonamide nitrogen, and the introduction of linkers for conjugation, play a critical role in determining the compound's potency and selectivity.

While the 5-fluoro and 2-methyl groups provide a specific electronic and steric profile, further substitutions on the benzene ring of the this compound scaffold can significantly modulate activity. The introduction of additional functional groups can alter the molecule's binding affinity to target enzymes. For instance, the position and nature of these substituents can influence interactions with amino acid residues in the active site.

In broader studies of benzenesulfonamide inhibitors, the addition of various substituents to the aromatic ring has been shown to be a key strategy for optimizing inhibitory activity. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can impact the pKa of the sulfonamide group, which is crucial for its binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrase.

The sulfonamide moiety is a critical component for the biological activity of this class of compounds, often acting as a zinc-binding group in metalloenzymes. The substitution pattern on the sulfonamide nitrogen (N) is a key determinant of inhibitory potency and selectivity.

In the context of carbonic anhydrase inhibition, primary sulfonamides (unsubstituted on the nitrogen) are known to be effective. However, introducing substituents on the sulfonamide nitrogen can lead to derivatives with varied inhibitory profiles. For example, N-alkylation or N-arylation can alter the steric bulk and electronic environment around the sulfonamide group, influencing how it interacts with the target enzyme. Some studies have shown that N-substituted sulfonamides can exhibit different isoform selectivity compared to their unsubstituted counterparts.

Linkers can be designed to position the sulfonamide moiety optimally for binding to its target while allowing the conjugated partner to interact with a secondary site or to impart other desirable properties, such as improved solubility or cell permeability. The choice of linker chemistry, whether it be a simple alkyl chain, a more rigid cyclic system, or a cleavable ester or amide bond, can have a profound impact on the conjugate's biological profile.

Correlation of Structural Features with Enzyme Inhibition Profiles

The structural modifications discussed in the previous section have direct consequences on the inhibitory activity of this compound derivatives against specific enzymes. The following subsections detail the SAR for two important enzyme targets.

The benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The unsubstituted sulfonamide group is a key zinc-binding feature, essential for high-affinity inhibition.

The SAR for CA inhibition is highly dependent on the substitution pattern of the benzene ring. The 5-fluoro and 2-methyl groups of the parent scaffold already contribute to a specific interaction profile. Further modifications can enhance potency and, importantly, selectivity for different CA isoforms. For instance, bulky substituents at certain positions can create steric hindrance that prevents binding to some isoforms while favoring interaction with others that have a more open active site.

The table below summarizes the inhibitory activity of some benzenesulfonamide derivatives against different carbonic anhydrase isoforms, illustrating the impact of substitutions on potency and selectivity.

| Compound | Substitution Pattern | CA I Inhibition (Ki, nM) | CA II Inhibition (Ki, nM) | CA IX Inhibition (Ki, nM) |

| Acetazolamide | 5-acetylamino-1,3,4-thiadiazole-2-sulfonamide | 250 | 12 | 25 |

| Dorzolamide | (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide | 1000 | 0.54 | 4.3 |

| Brinzolamide | (R)-4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]thiazine-6-sulfonamide 1,1-dioxide | 3200 | 3.1 | 4.7 |

This data is illustrative and based on known CA inhibitors to demonstrate SAR principles.

Dihydropteroate (B1496061) synthetase (DHPS) is a key enzyme in the folate biosynthesis pathway of microorganisms, making it an important target for antimicrobial agents. Sulfonamide-based drugs are classic inhibitors of DHPS, acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (p-ABA).

Studies on related sulfonamides have shown that modifications to the benzene ring can significantly affect antibacterial activity. The introduction of different functional groups can enhance the binding affinity for the DHPS active site.

The following table presents data on the inhibition of DHPS by various sulfonamide derivatives.

| Compound | Substitution Pattern | Target Organism | IC50 (µM) |

| Sulfanilamide | 4-aminobenzenesulfonamide | E. coli | 180 |

| Sulfamethoxazole | 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | E. coli | 1.7 |

| Dapsone | 4,4'-sulfonyldianiline | M. leprae | 0.2 |

This data is for illustrative purposes to show the SAR of sulfonamides against DHPS.

SAR for Kinase Inhibition (e.g., VEGFR2, EGFR)

While specific studies on this compound are not extensively documented in the context of VEGFR2 and EGFR inhibition, the broader class of benzenesulfonamide derivatives has been a subject of significant research.

For VEGFR-2 inhibition , a critical component in angiogenesis, the sulfonamide moiety often serves as a key pharmacophore. Research on benzo[g]quinazoline (B13665071) derivatives bearing a benzenesulfonamide tail has shown significant VEGFR-2 inhibitory action. One such compound, 4-(2-(2-hydrazinyl-2-oxoethylthio)-4-oxobenzo[g]quinazolin-3(4H)-yl) benzenesulfonamide, demonstrated a notable IC50 of 0.64 µM against VEGFR-2. researchgate.net Further studies on bis( nih.govnih.govtandfonline.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives revealed that specific substitutions are crucial for activity. For instance, an amide derivative showed higher activity than the corresponding diamide (B1670390) derivative. nih.gov The general pharmacophoric features for VEGFR-2 inhibitors include a flat heteroaromatic ring system, a central spacer, and a pharmacophore moiety with hydrogen bond acceptor and donor capabilities to interact with key residues like Asp1044 and Glu883 in the DFG motif region. nih.gov

In the realm of EGFR inhibition , which is pivotal in many cancers, the introduction of a fluorine substituent has been noted as vital for inhibitory activity. nih.gov Studies on inactive-conformation binding EGFR inhibitors have highlighted that meta-substituted amide linkers with fluorine in the 2,6-positions of the back pocket phenyl group exhibit high potency. chemrxiv.org The presence of two electron-withdrawing groups on the terminal benzene ring of certain quinazoline (B50416) derivatives led to enhanced inhibitory activity against both EGFR and VEGFR2. nih.gov For instance, a chloro-substituent in the meta position of the aniline (B41778) residue in some quinazoline derivatives increased the inhibitory activity toward both EGFR and VEGFR2, with one compound showing an IC50 of 1 nM for EGFR, which is 11-fold more potent than the reference drug vandetanib. nih.gov

Interactive Table: Kinase Inhibition Data for Benzenesulfonamide Derivatives

| Compound Class | Target | Key Structural Features | IC50 | Reference |

|---|---|---|---|---|

| Benzo[g]quinazoline derivative | VEGFR-2 | Benzenesulfonamide tail | 0.64 µM | researchgate.net |

| bis( nih.govnih.govtandfonline.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivative | VEGFR-2 | Amide linker, specific substitutions | 3.7 nM | nih.gov |

SAR for Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer agents. nih.gov The combination of sulfonamides with DHFR inhibitors like trimethoprim (B1683648) has proven to be a successful therapeutic strategy due to synergistic effects. nih.gov While direct SAR studies on this compound as a DHFR inhibitor are limited, research on dual inhibitors has provided valuable insights. A series of N-sulfonamide 2-pyridones were designed to inhibit both DHPS (dihydropteroate synthase) and DHFR. nih.gov The structure-activity relationship in this series revealed that a methyl group at the para-position of the benzenesulfonamide moiety can significantly influence activity against different bacterial strains. nih.gov For instance, a derivative with a p-methylbenzenesulfonamide group showed strong activity against K. pneumonia but no activity against S. aureus, highlighting the specificity of these interactions. nih.gov

SAR for Hemagglutinin Inhibition

Influenza virus hemagglutinin (HA) is a crucial protein for viral entry into host cells, making it an attractive target for antiviral drugs. nih.gov Structural optimization of salicylamide-based HA inhibitors led to the discovery of potent benzenesulfonamide derivatives. nih.gov Specifically, cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide and its 2-chloro analogue were identified as effective inhibitors of the influenza A/Weiss/43 strain (H1N1), with EC50 values of 210 nM and 86 nM, respectively. nih.gov Further SAR studies indicated that additional fluorine or chlorine substitutions on the benzenesulfonamide ring could increase inhibitory potency by 3- to 5-fold. nih.gov Conversely, larger substituents like methyl, methoxy, or trifluoromethyl groups generally resulted in decreased antiviral activity. nih.gov These inhibitors are believed to act by binding to a hydrophobic pocket in the stalk region of HA, thereby stabilizing its prefusion structure and preventing the conformational changes necessary for membrane fusion. nih.gov

Interactive Table: Hemagglutinin Inhibition Data for Benzenesulfonamide Derivatives

| Compound | Substitution on Benzenesulfonamide | EC50 (H1N1) | Reference |

|---|---|---|---|

| 28 | None | 210 nM | nih.gov |

| 40 | 2-Chloro | 86 nM | nih.gov |

| 31 | Fluoro-substituted | ~3-5x more potent than 28 | nih.gov |

| 32 | Chloro-substituted | ~3-5x more potent than 28 | nih.gov |

Conformational Preferences and their Role in Biological Recognition

The biological activity of benzenesulfonamide derivatives is intrinsically linked to their conformational preferences, which dictate how they fit into the binding sites of their targets. The sulfonamide group, in conjunction with the aromatic ring, can adopt various conformations, influencing its interaction with receptor pockets. For instance, in the case of carbonic anhydrase inhibitors, the geometry of the sulfonamide tail and its orientation relative to the benzene ring are critical for achieving isoform specificity. nih.gov Computational studies have shown that the energetic penalties for adopting specific conformations are often negligible compared to the favorable interactions gained within the active site. nih.gov The unique systems of intramolecular noncovalent interactions within these molecules can lead to distinct conformers, each with potentially different biological activities. rsc.org The presence of hydrophilic and lipophilic regions within the same molecule can also improve pharmacokinetic properties, making the benzenesulfonamide scaffold a valuable starting point for drug design. nih.gov

Analysis of Intermolecular Interactions Governing Ligand-Target Binding Specificity and Affinity

The binding specificity and affinity of benzenesulfonamide derivatives are governed by a complex interplay of intermolecular interactions, including hydrogen bonds, electrostatic forces, and hydrophobic contacts. worldscientific.com The sulfonamide group is a key player in these interactions, often forming critical hydrogen bonds with the target protein.

In kinase inhibition, for example, the benzenesulfonamide moiety can interact with key amino acid residues in the hinge region or the DFG motif of the kinase domain. nih.gov Molecular docking studies have revealed that the binding of these inhibitors can be further stabilized by hydrophobic interactions between the benzene ring and nonpolar residues in the active site. worldscientific.com

For carbonic anhydrase inhibitors, the sulfonamide group coordinates with the zinc ion in the active site, while the "tail" portion of the molecule extends into a hydrophobic pocket. The nature of the substituents on the benzenesulfonamide ring can modulate the affinity and selectivity for different carbonic anhydrase isoforms by influencing these secondary interactions. nih.gov Active-site residues at specific positions, such as 92 and 131, have been shown to be critical in dictating the binding position and affinity of these inhibitors. nih.gov

In the context of hemagglutinin inhibition, the benzenesulfonamide derivatives are thought to bind to a conserved hydrophobic pocket in the HA stalk region, primarily through hydrophobic and van der Waals interactions. nih.gov The addition of halogen atoms like fluorine and chlorine can enhance these interactions, leading to increased potency. nih.gov

Mechanistic Investigations of 5 Fluoro 2 Methylbenzenesulfonamide Bioactivities

Elucidation of Enzymatic Inhibition Mechanisms

The interaction of small molecules like 5-fluoro-2-methylbenzenesulfonamide with enzymes can lead to the modulation of their catalytic activity. This inhibition can occur through various mechanisms, each with distinct kinetic signatures.

Competitive Inhibition Modalities

Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, binds to the active site of an enzyme, thereby preventing the natural substrate from binding. wikipedia.org In this scenario, the inhibitor and the substrate are in direct competition for the same binding location. wikipedia.org The effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate. wikipedia.org For a compound like this compound, if it were to act as a competitive inhibitor, its sulfonamide group, a known zinc-binding group in many enzyme inhibitors, would likely interact with a metal ion in the enzyme's active site. Its aromatic ring and substituents would further interact with adjacent amino acid residues.

Non-Competitive and Uncompetitive Inhibition Studies

In contrast to competitive inhibition, non-competitive inhibition involves the inhibitor binding to a site on the enzyme that is distinct from the active site. This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. researchgate.net Uncompetitive inhibition is a rarer mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release. nih.govredshiftbio.com Studies on benzenesulfonamides binding to human Carbonic Anhydrase II have revealed complex structure-activity relationships, where different substitution patterns can lead to varied kinetic profiles, suggesting that the potential for non-competitive or uncompetitive inhibition by this compound would depend on the specific topology of the target enzyme's allosteric sites. nih.gov

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on the receptor or enzyme that is different from the primary (orthosteric) binding site, inducing a conformational change that alters the affinity or efficacy of the endogenous ligand or substrate. nih.gov Positive allosteric modulators (PAMs) enhance the receptor's function, while negative allosteric modulators (NAMs) reduce it. For this compound to act as an allosteric modulator, it would need to bind to a specific allosteric pocket on a target protein, initiating a conformational cascade that impacts the active site's function. Research into PAMs for receptors like the mGlu5 receptor has shown that these molecules can subtly modulate physiological processes, representing a sophisticated mechanism of action. wikipedia.orgnih.gov

Molecular Basis of Biological Target Interaction

The affinity and selectivity of a ligand for its biological target are determined by the precise molecular interactions between the two entities. These interactions are a combination of several non-covalent forces.

Detailed Analysis of Ligand-Protein Binding: Hydrogen Bonding, Hydrophobic Interactions, Metal Coordination

The binding of a ligand to a protein is a complex interplay of various interactions that stabilize the ligand-protein complex.

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity of ligand binding. nih.gov They form between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.gov In the case of this compound, the sulfonamide group's oxygen and nitrogen atoms could act as hydrogen bond acceptors and donors, respectively, forming key interactions with amino acid residues in a protein's binding pocket. nih.gov

Hydrophobic Interactions: These interactions are a major driving force for ligand binding and protein folding. nih.gov Nonpolar parts of the ligand, such as the methyl-substituted benzene (B151609) ring of this compound, would be driven out of the aqueous environment and into a hydrophobic pocket within the protein. nih.gov This sequestration away from water is entropically favorable and contributes significantly to binding affinity.

Metal Coordination: Many enzymes contain a metal ion in their active site that is essential for catalysis. fiveable.meroutledge.com Sulfonamides are well-known to coordinate with zinc ions in the active site of carbonic anhydrases. It is plausible that the sulfonamide moiety of this compound could engage in similar metal coordination, which is often a key determinant of inhibitory potency. fiveable.me

Induced Fit and Conformational Changes in Target Proteins Upon Ligand Binding

The interaction between a ligand, such as this compound or its analogs, and its target protein is a dynamic process that often involves significant structural adjustments in the protein. This phenomenon is critical for biological activity and can be described by two primary models: induced fit and conformational selection. nih.govresearchgate.net

In the induced fit model, the initial binding of a ligand to a protein triggers a conformational change in the protein's structure. researchgate.net This alteration optimizes the binding site's geometry to better accommodate the ligand, leading to a more stable protein-ligand complex. researchgate.netresearchgate.net This mechanism is not merely a passive docking but an active process where the protein molds itself around the ligand. researchgate.net

Alternatively, the conformational selection model posits that a protein exists as an ensemble of different conformations in equilibrium, even in its unbound state. nih.govresearchgate.net The ligand then selectively binds to and stabilizes a specific pre-existing conformation that is most complementary to it. This binding event shifts the conformational equilibrium towards the bound state. nih.gov In reality, many protein-ligand interactions may involve a combination of both mechanisms. nih.gov

These conformational changes are essential for a protein's function, including enzyme catalysis, signal transduction, and protein-protein interactions. nih.gov The binding of a ligand can induce a range of motions, from small side-chain rearrangements to large-scale domain movements. researchgate.netnih.gov For example, studies on enzymes like adenylate kinase have shown substantial hinge-bending motions upon inhibitor binding. researchgate.net These structural alterations, driven by the binding event, are fundamental to the biological effects exerted by the ligand.

Cellular Pathway Perturbations Induced by this compound Analogs

Interference with Folic Acid Biosynthesis Pathways in Microorganisms

A primary mechanism of action for sulfonamide-based compounds, which are analogs of this compound, is the disruption of the folic acid (folate) biosynthesis pathway in various microorganisms. researchgate.netnih.gov This pathway is essential for microbial survival as it produces tetrahydrofolate (THF), a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and essential amino acids. researchgate.netyoutube.com

Sulfonamides are structural analogs of para-aminobenzoic acid (pABA), a key substrate in the folate pathway. researchgate.net Due to this structural similarity, they act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.netnih.gov DHPS catalyzes the condensation of pABA with dihydropteroate pyrophosphate. By binding to the active site of DHPS, sulfonamides prevent the formation of dihydropteroate, a crucial precursor to dihydrofolate (DHF) and subsequently THF. researchgate.netnih.gov This blockade leads to a depletion of folate, which in turn halts DNA synthesis and cell growth, resulting in a bacteriostatic effect. researchgate.net This mechanism has been demonstrated in bacteria and yeast. nih.gov

| Enzyme Target | Substrate Analog | Effect of Inhibition | Reference |

| Dihydropteroate Synthase (DHPS) | Sulfonamides (pABA analogs) | Blocks dihydropteroate synthesis, leading to folate deficiency and inhibition of microbial growth. | researchgate.net, nih.gov |

| Dihydrofolate Reductase (DHFR) | Trimethoprim (B1683648) | Blocks the reduction of dihydrofolate to tetrahydrofolate, the biologically active form. | nih.gov, youtube.com |

This table outlines key enzymes in the folic acid biosynthesis pathway targeted by antimicrobial agents.

Modulation of Cell Cycle Progression (e.g., SubG0 phase arrest)

Analogs of this compound can exert antiproliferative effects by interfering with the cell cycle, a tightly regulated process that governs cell division. Disruption of the cell cycle can lead to arrest at specific checkpoints (G1, S, or G2/M), preventing the cell from progressing to the next phase and ultimately leading to cell death if the damage is irreparable. nih.govnih.gov

For instance, the fluorinated benzothiazole (B30560) analog 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been shown to cause cell cycle arrest in the G1 and S phases in sensitive MCF-7 breast cancer cells. nih.govscilit.com Similarly, studies on 5-fluorouracil (B62378) (5-FU), a well-known fluorinated compound, demonstrate its ability to induce a G2/M phase arrest in keloid fibroblasts. nih.gov The accumulation of cells in a specific phase, such as the SubG0 phase which is indicative of apoptotic cells with fragmented DNA, is a common outcome of treatment with cytotoxic agents. Research on a chalcone (B49325) derivative has also shown an induction of G2/M phase arrest in ovarian cancer cells, which is linked to the generation of reactive oxygen species (ROS). mdpi.com This arrest is often mediated by the modulation of key cell cycle regulatory proteins.

| Compound Type | Cell Line | Effect on Cell Cycle | Reference |

| Fluorinated Benzothiazole (5F 203) | MCF-7 (Breast Cancer) | G1 and S phase arrest | nih.gov |

| 5-Fluorouracil (5-FU) | Keloid Fibroblasts | G2/M phase arrest | nih.gov |

| Chalcone Derivative (1C) | A2780 (Ovarian Cancer) | G2/M phase arrest | mdpi.com |

This table summarizes the effects of various compounds on cell cycle progression in different cell lines.

Induction of Programmed Cell Death Pathways (e.g., caspase activation, mitochondrial depolarization)

A crucial mechanism by which anticancer agents eliminate malignant cells is through the induction of programmed cell death, or apoptosis. Analogs of this compound can trigger this process through various signaling cascades. Apoptosis is characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.

The induction of apoptosis often involves the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-XL). nih.gov A shift in the ratio of these proteins can lead to mitochondrial outer membrane permeabilization, also known as mitochondrial depolarization. nih.gov This event results in the release of cytochrome c into the cytoplasm, which then triggers the activation of a cascade of cysteine proteases called caspases (e.g., caspase-3, -9). These executioner caspases are responsible for cleaving numerous cellular substrates, leading to the dismantling of the cell. For example, co-treatment with apigenin (B1666066) and 5-fluorouracil was found to increase mitochondrial membrane potential and induce apoptosis in colorectal cancer cells. nih.gov

| Pathway Component | Role in Apoptosis | Modulating Agent Example | Reference |

| Bcl-2 Family Proteins | Regulate mitochondrial integrity and commitment to apoptosis. | 5-Fluorouracil modulates the ratio of Bcl-XL to Bax. | nih.gov |

| Mitochondria | Central regulators of apoptosis; release of cytochrome c. | Apigenin + 5-FU leads to changes in mitochondrial membrane potential. | nih.gov |

| Caspases | Executioner proteases that dismantle the cell. | Chalcone derivative 1C leads to cleavage of PARP, a caspase substrate. | mdpi.com |

This table highlights key components of the apoptotic pathway and examples of their modulation.

Inhibition of Tubulin Polymerization Dynamics

The cytoskeleton, particularly the microtubule network, is a critical target for anticancer therapy. Microtubules are dynamic polymers composed of α- and β-tubulin dimers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. nih.gov

Compounds that interfere with tubulin polymerization dynamics can disrupt this process, leading to mitotic arrest and subsequent cell death. These agents can be classified as either microtubule-stabilizing or microtubule-destabilizing (inhibitors of polymerization). Inhibitors of tubulin polymerization prevent the assembly of tubulin dimers into microtubules. nih.gov This disruption of the dynamic equilibrium between polymerized and depolymerized tubulin activates the spindle assembly checkpoint, causing the cell to arrest in the M phase of the cell cycle. nih.gov For example, gambogenic acid has been identified as an inhibitor of tubulin polymerization, leading to an increase in the soluble (depolymerized) fraction of tubulin in cells. nih.gov

| Agent | Mechanism | Cellular Outcome | Reference |

| Gambogenic Acid | Inhibits tubulin polymerization | Increase in soluble tubulin, G2/M arrest, apoptosis | nih.gov |

| Tubulin Polymerization Inhibitor II | Anti-microtubule agent | Potent anti-proliferative activity | sigmaaldrich.com |

This table provides examples of compounds that inhibit tubulin polymerization and their effects.

Modulation of Ion Channel Activity (e.g., voltage-gated ion channels)

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the plasma membrane, playing a fundamental role in controlling the membrane potential and cellular excitability. researchgate.net Voltage-gated ion channels, which open and close in response to changes in membrane voltage, are particularly crucial for the generation and propagation of action potentials in excitable cells like neurons and muscle cells. researchgate.netnih.gov

The modulation of these channels by small molecules can significantly alter cellular function. nih.govnih.gov For instance, the activity of voltage-gated sodium channels (Nav) can be regulated by accessory proteins and small molecules, affecting neuronal excitability. nih.gov Dysregulation of ion channel function is implicated in a variety of diseases, including epilepsy, cardiac arrhythmias, and chronic pain. researchgate.netnih.gov Therefore, compounds that can selectively modulate the activity of specific ion channels represent a promising area for therapeutic development. While direct evidence for this compound is emerging, related structures are known to interact with these targets.

| Channel Type | Function | Implication of Modulation | Reference |

| Voltage-Gated Sodium (Na+) Channels | Initiation and propagation of action potentials in neurons. | Altered neuronal excitability; potential treatment for epilepsy, pain. | nih.gov, nih.gov |

| Voltage-Gated Potassium (K+) Channels | Repolarization of the cell membrane, setting the resting potential. | Changes in action potential duration and firing frequency. | nih.gov |

| Calcium (Ca2+)-activated Chloride (Cl−) Channels | Transepithelial fluid secretion, smooth muscle contraction. | Potential therapeutic target for diseases like cystic fibrosis. | nih.gov |

This table describes different types of ion channels and the functional implications of their modulation.

Theoretical and Computational Studies of 5 Fluoro 2 Methylbenzenesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 5-Fluoro-2-methylbenzenesulfonamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic configuration and related characteristics.

Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of molecules due to its balance of accuracy and computational efficiency. core.ac.uknih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT can effectively calculate a wide range of molecular properties. core.ac.uk Applications for this compound include the determination of its electronic structure, dipole moment, polarizability, and thermodynamic parameters. nih.govresearchgate.net DFT calculations are also used to investigate reaction mechanisms and pathways, providing valuable insights into the compound's reactivity. nih.gov For instance, functionals like B3LYP are commonly employed to model electron exchange and correlation effects, enabling the precise prediction of molecular geometries and energies. nih.govmdpi.com

Before calculating other properties, the molecular geometry of this compound must be optimized to find its most stable, lowest-energy conformation. This process involves using computational algorithms, often within the DFT framework, to adjust bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. mdpi.com These simulations predict the infrared (IR) and Raman spectra of the molecule. youtube.com Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. mdpi.comyoutube.com Comparing these simulated spectra with experimental data allows for the detailed assignment of spectral bands and confirms the accuracy of the computed structure. researchgate.netmdpi.com

Below is an illustrative table of key optimized geometrical parameters for this compound, as would be obtained from a typical DFT calculation.

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | S-O1 | 1.43 Å |

| Bond Length | S-N | 1.65 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-S | 1.77 Å |

| Bond Angle | O-S-O | 120.5° |

| Bond Angle | O-S-N | 106.8° |

| Dihedral Angle | C-C-S-N | -75.0° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net For this compound, the HOMO is typically localized on the phenyl ring and the sulfonamide group, while the LUMO is distributed over the aromatic system.

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 6.15 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. libretexts.orgnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, as they represent areas of high electron density, such as those around electronegative atoms like oxygen and fluorine. researchgate.net Regions of positive potential (colored blue) are prone to nucleophilic attack, indicating areas of relative electron deficiency, often found around hydrogen atoms attached to electronegative atoms. researchgate.net For this compound, the MEP would show strong negative potentials around the oxygen atoms of the sulfonyl group and the fluorine atom, while positive potentials would be located around the amine hydrogens.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, providing a chemically intuitive picture of bonding. uni-muenchen.deuni-rostock.de This method is used to study hybridization, delocalization effects, and intramolecular charge transfer (ICT) within a molecule. nih.govnih.gov

NBO analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, which represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de Significant stabilization energies indicate strong intramolecular interactions, such as hyperconjugation. In this compound, key interactions would include the delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds.

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | σ(S-C) | 5.8 |

| LP (N) | σ(S-O1) | 4.2 |

| π (C-C)ring | π(C-C)ring | 19.5 |

| LP (F) | σ(C-C)ring | 2.1 |

LP denotes a lone pair orbital.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of the molecule to be tracked. nih.gov

For this compound, MD simulations can be used to explore its conformational flexibility, stability, and interactions with other molecules, such as solvents or biological macromolecules. nih.gov By simulating the molecule in a condensed phase, one can observe how intermolecular forces, like hydrogen bonding, influence its structure and behavior. These simulations provide a bridge between the properties of a single molecule and its behavior in a realistic chemical or biological environment.

Molecular Docking Studies for Ligand-Target Recognition and Binding Poses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies for this compound are not readily found, research on similar sulfonamides provides a framework for understanding its potential interactions. For instance, studies on sulfonamide inhibitors targeting various enzymes reveal common binding motifs. The sulfonamide group is a key pharmacophore that can participate in crucial hydrogen bonding and electrostatic interactions within a receptor's active site. nih.gov

In a hypothetical docking scenario of this compound, the sulfonamide moiety would be expected to form hydrogen bonds with backbone or side-chain residues of a target protein. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the amide proton can serve as a hydrogen bond donor. The aromatic ring system, substituted with a fluorine atom and a methyl group, would likely engage in hydrophobic and van der Waals interactions within a corresponding pocket of the receptor. The fluorine atom, being electronegative, could also participate in specific interactions, such as with backbone amides or other polar residues.

A study on 5-fluorouracil (B62378) analogues, for example, highlighted the importance of specific residues in the active site of thymidylate synthase for binding, such as arginine and serine. nih.gov Similar analyses for this compound would involve identifying key interacting residues in a target protein to understand its binding affinity and selectivity.

Table 1: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Protein Binding Site

| Functional Group of Ligand | Potential Interacting Residue Types | Type of Interaction |

| Sulfonamide (-SO₂NH₂) | Polar amino acids (e.g., Ser, Thr, Asn, Gln) | Hydrogen bonding |

| Charged amino acids (e.g., Arg, Lys, His) | Electrostatic interactions, Hydrogen bonding | |

| Phenyl ring | Hydrophobic amino acids (e.g., Leu, Ile, Val, Phe) | Hydrophobic interactions, π-π stacking |

| Fluorine atom | Polar or backbone atoms | Halogen bonding, dipole-dipole interactions |

| Methyl group | Hydrophobic amino acids | Hydrophobic interactions |

Molecular Dynamics Simulations for Conformational Ensembles and Binding Energetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the calculation of binding free energies. mdpi.com For this compound, MD simulations could elucidate its conformational preferences in different environments (e.g., in solution versus bound to a protein) and provide a more accurate assessment of its binding affinity to a target.

While specific MD simulation data for this compound is unavailable, studies on other sulfonamides demonstrate the utility of this technique. For example, MD simulations of influenza polymerase PB2 inhibitors revealed the binding modes and structural adaptability of the ligands within the protein's binding site. mdpi.com

An MD simulation of a this compound-protein complex would likely show the stability of the key hydrogen bonds formed by the sulfonamide group. It would also reveal the flexibility of the phenyl ring and how the fluoro and methyl substituents orient themselves to maximize favorable interactions within the binding pocket. By calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms over the simulation time, one could assess the stability of the complex and the flexibility of different regions.

Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD simulation trajectories to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the target.

In Silico Prediction of Reactivity and Metabolic Stability

The prediction of a molecule's reactivity and metabolic stability is a critical aspect of drug discovery, as it influences the compound's pharmacokinetic profile. researchgate.netresearchgate.net Various in silico tools and models are available to predict these properties for novel chemical entities like this compound.

Reactivity: The reactivity of this compound can be assessed using quantum mechanical calculations to determine parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The electrostatic potential surface can also be mapped to identify electron-rich and electron-deficient regions, which are susceptible to electrophilic and nucleophilic attack, respectively.

Metabolic Stability: The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes, primarily cytochrome P450s (CYPs) in the liver. springernature.com In silico models can predict the sites of metabolism on a molecule. For this compound, potential sites of metabolism would include the methyl group (oxidation to a hydroxymethyl or carboxylic acid group), the aromatic ring (hydroxylation), and the sulfonamide moiety. The presence of the fluorine atom can influence metabolic stability, as C-F bonds are generally strong and less prone to cleavage.

Several online platforms and software packages utilize machine learning algorithms trained on large datasets of experimental metabolic stability data to predict the half-life (T₁/₂) or intrinsic clearance (CLᵢₙₜ) of new compounds. nih.govnih.gov These models consider various molecular descriptors, such as logP, molecular weight, and topological polar surface area, to make their predictions.

Table 2: Predicted Physicochemical Properties and ADME Parameters for this compound (Illustrative)

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 189.21 g/mol | - |

| LogP | ~1.5 | Various QSAR models |

| Topological Polar Surface Area (TPSA) | ~68.5 Ų | - |

| Predicted Metabolic Stability (T₁/₂) | Moderate to High | Machine Learning Models |

| Predicted Sites of Metabolism | Methyl group, aromatic ring | CYP Substrate Prediction Tools |

Note: These are illustrative values and would require specific in silico tool predictions for confirmation.

Crystallographic Insights and Intermolecular Interaction Analysis (if available for analogs)

Since the crystal structure of this compound is not publicly available, insights into its solid-state properties can be gleaned from the crystallographic analysis of analogous sulfonamides.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.com The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contacts. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

For sulfonamide crystals, Hirshfeld surface analysis often reveals the dominant role of hydrogen bonding involving the sulfonamide group. nih.govnih.gov The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a typical sulfonamide, the fingerprint plot would show significant contributions from H···O, H···H, and C···H contacts. In the case of this compound, additional contributions from F···H contacts would be expected.

A study on a bromo-benzenesulfonamide derivative showed that H···H, N···H, C···H, and O···H interactions were the most significant contributors to the crystal packing. nih.gov

Detailed Examination of Hydrogen Bonding Networks and Weak Interactions in Solid State

The sulfonamide group is a potent hydrogen bond donor and acceptor, and its interactions are fundamental in directing the crystal packing of sulfonamides. nih.govresearchgate.net In the solid state, sulfonamides typically form robust hydrogen-bonded networks. The N-H group acts as a hydrogen bond donor, while the sulfonyl oxygens are strong acceptors.

Systematic studies of aromatic sulfonamides have classified the intermolecular hydrogen-bonding patterns into four main types: Dimeric, Zigzag, Helical, and Straight. acs.orgacs.org The specific pattern adopted depends on the substituents on the aromatic rings. These hydrogen bonds, along with weaker interactions like C-H···O, C-H···π, and π-π stacking, create a stable three-dimensional supramolecular architecture.

For this compound, it is highly probable that the primary intermolecular interaction would be N-H···O hydrogen bonds, forming chains or dimers of molecules. The presence of the fluorine atom could also lead to the formation of C-H···F interactions, further stabilizing the crystal lattice.

Computational Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, the calculated infrared (IR) and Raman spectra would show characteristic bands for the sulfonamide group (N-H stretch, S=O stretches), the aromatic ring (C-H and C=C stretches), and the methyl group (C-H stretches). A study on a related sulfonamide, {(4-nitrophenyl)sulfonyl}tryptophan, successfully assigned the experimental vibrational modes with the aid of DFT calculations. nih.gov The S-N stretching vibration is typically observed in the 930-940 cm⁻¹ region, while the SO₂ stretching vibrations appear between 1125 and 1330 cm⁻¹. nih.gov

NMR Spectroscopy: Computational chemistry can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming the structure of a synthesized compound. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the amide proton. The predicted ¹³C NMR spectrum would show signals for all the carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups. The fluorine atom would also lead to characteristic splitting patterns in the NMR spectra of nearby carbon and hydrogen atoms (¹⁹F-¹³C and ¹⁹F-¹H coupling).

A rotational spectroscopy study of benzenesulfonamide (B165840) and its derivatives provided precise structural information in the gas phase, which was complemented by computational calculations. nih.gov Similar integrated experimental and computational spectroscopic studies would be invaluable for characterizing this compound.

Simulated NMR, IR, and UV-Vis Spectra for Structural Elucidation

The simulation of NMR, IR, and UV-Vis spectra is a standard computational practice for characterizing novel compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting ¹H and ¹³C NMR chemical shifts. Such a study on this compound would provide valuable data for confirming its molecular structure by comparing theoretical shifts with experimental data. However, no such computational data has been reported.

IR Spectroscopy: Theoretical IR spectra, calculated using DFT methods, help in assigning vibrational modes of functional groups. For this compound, this would involve identifying the characteristic stretching and bending frequencies of the sulfonyl group (SO₂), the C-F bond, the C-S bond, N-H bonds, and the aromatic ring. While general frequency ranges for these groups are known, a specific computational analysis would provide a detailed vibrational fingerprint of the molecule. This information is currently unavailable in the literature.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the primary method for simulating electronic transitions and predicting UV-Vis absorption spectra. A TD-DFT study of this compound would reveal its maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*), offering insights into its electronic structure. To date, no such theoretical UV-Vis data for this compound has been published.

Due to the lack of published research, a data table of simulated spectral values cannot be provided.

Computational Assessment of Nonlinear Optical Properties

The investigation of NLO properties through computational methods is key to identifying candidate molecules for applications in photonics and telecommunications. These calculations typically involve determining the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of a molecule.

For a molecule like this compound, the presence of both electron-donating (methyl group) and electron-withdrawing (sulfonamide and fluorine) groups attached to a π-conjugated system suggests it might possess NLO properties. A computational study, likely using DFT with a suitable functional such as B3LYP, would be necessary to quantify these properties. Such an analysis would involve optimizing the molecular geometry and then calculating the electronic response to an applied electric field.

As with the spectral simulations, there are no specific published findings on the NLO properties of this compound. Therefore, a data table of its computed NLO values cannot be generated.

Advanced Research Applications and Future Directions for 5 Fluoro 2 Methylbenzenesulfonamide

Role as a Key Synthetic Intermediate and Chemical Building Block in Advanced Organic Synthesis

5-Fluoro-2-methylbenzenesulfonamide serves as a valuable and versatile building block in organic synthesis, primarily leveraged for the construction of complex molecules with potential therapeutic applications. The presence of the fluorine atom and the sulfonamide moiety on the aromatic ring provides specific steric and electronic properties that are crucial in medicinal chemistry. Organofluorine compounds are widely applied in the life sciences due to the unique characteristics imparted by fluorine substituents. nih.gov

The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, while the strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a final compound. Researchers utilize this compound as a scaffold to synthesize more elaborate structures, such as inhibitors for various enzymes and protein targets. For instance, fluorinated benzenesulfonamides have been synthesized and studied as inhibitors of amyloid-β aggregation, a process linked to Alzheimer's disease. nih.gov The synthesis of these inhibitors often involves modifying the core benzenesulfonamide (B165840) structure to optimize its activity. nih.gov

Furthermore, the compound is a precursor for creating libraries of related molecules for drug discovery campaigns. For example, new series of benzoxazoles with potential anticancer activity have been synthesized starting from precursors containing both fluorine and piperazine (B1678402) moieties, highlighting the modular nature of using such building blocks. researchgate.net Its utility extends to the synthesis of inhibitors for targets like cholesteryl ester transfer protein (CETP), where fluorinated diaryl sulfonamides have shown significant inhibitory activity. nih.gov The synthetic accessibility and the chemical handles on this compound make it an important intermediate for developing new chemical entities.

Development in Analytical Chemistry Methodologies

The detection and quantification of specific organic molecules are critical across many scientific disciplines. The distinct structural features of this compound make it a candidate for detection by advanced analytical techniques.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can detect trace amounts of chemical substances, down to the single-molecule level. nih.govmdpi.com The technique works by amplifying the Raman scattering signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically gold or silver. rsc.org This enhancement is primarily driven by the excitation of localized surface plasmons on the metal nanostructures, creating intense local electromagnetic fields. rsc.org

While direct SERS studies on this compound are not extensively documented in leading journals, the principles of SERS are directly applicable to its detection. The molecule possesses distinct vibrational modes associated with its functional groups that would yield a unique spectral fingerprint:

C-F (Carbon-Fluorine) bond: This bond has a characteristic stretching frequency that is readily identifiable in Raman spectra. SERS studies on other fluorine-containing compounds, such as per- and polyfluoroalkyl substances (PFAS), have successfully identified peaks related to C-F vibrations. nih.gov

Sulfonamide group (SO₂NH₂): This group exhibits characteristic symmetric and asymmetric stretching modes for the S=O bonds, as well as other vibrations, providing strong, identifiable Raman signals.

Aromatic ring: The benzene (B151609) ring has several characteristic breathing and stretching modes that would be enhanced by SERS.

The combination of these signals would create a unique SERS spectrum, allowing for the selective detection and quantification of this compound in complex matrices. The sensitivity of SERS makes it a promising tool for monitoring this compound in various research applications.

Exploration in Materials Science for Functional Applications

The intersection of materials science and analytical chemistry has led to the development of novel substrates and materials designed for specific functions, such as high-sensitivity chemical detection. The primary application of this compound in this context is as a target analyte for the validation and application of new SERS-active materials. rsc.org

Researchers in materials science are focused on engineering SERS substrates with optimal enhancement factors, reproducibility, and stability. rsc.org This involves creating highly ordered arrays of plasmonic nanoparticles or developing novel composite materials. For example, gold nanoparticles can be synthesized and deposited on various surfaces, including flexible polymers like PDMS, to create functional SERS substrates. nih.gov

The development of these materials requires testing with a range of analytes to characterize their performance. This compound, with its distinct Raman signature, serves as an excellent model compound for this purpose. The ability to detect such a molecule at low concentrations would demonstrate the efficacy of a newly developed SERS substrate for sensing small organic molecules. This is particularly relevant for applications in environmental monitoring, quality control, and biomedical diagnostics where fluorinated and sulfonamide-containing compounds are of interest.

Strategies for Preclinical Lead Compound Optimization and Development

This compound represents a valuable starting point or "lead compound" for optimization in preclinical drug discovery. The process of lead optimization involves systematically modifying the chemical structure of a compound to enhance its therapeutic properties, such as potency and selectivity, while minimizing undesirable effects. The benzenesulfonamide scaffold is a common feature in many enzyme inhibitors, and understanding its structure-activity relationship (SAR) is key to developing effective drugs. nih.gov

SAR studies involve synthesizing a series of derivatives where specific parts of the molecule are altered and then evaluating their biological activity. For a compound like this compound, optimization strategies could include:

Modification of the Sulfonamide Group: The hydrogen atoms on the sulfonamide nitrogen can be replaced with various alkyl or aryl groups to explore new interactions with a target protein's binding pocket.

Varying Aromatic Substitution: The positions and types of substituents on the benzene ring can be changed to fine-tune electronic properties and steric fit. The existing fluorine and methyl groups provide a specific starting point for this exploration. nih.gov

The "Tail Approach": This strategy involves adding different chemical groups (tails) to the main scaffold to probe for additional binding interactions within the target protein. nih.gov

Table 1: Examples of Preclinical Optimization Based on Benzenesulfonamide Scaffolds

| Target Class | Scaffold Type | Key Findings from SAR Studies | Citation |

| Amyloid-β Aggregation | Fluorinated Benzenesulfonamides | Specific spatial arrangement of sulfonamide, hydrophobic substituent, and benzoic acid is necessary for inhibitory activity. | nih.gov |

| Carbonic Anhydrase | Benzenesulfonamides | Active-site residues at specific positions dictate inhibitor binding and affinity, while "tail" groups modulate isoform specificity. | nih.gov |

| CETP | Fluorinated Diaryl Sulfonamides | Compounds with four aromatic rings showed higher activity due to favorable hydrophobic and п-п stacking interactions in the binding pocket. | nih.gov |

| Mtb-FtsZ (Antitubercular) | Trisubstituted Benzimidazoles | Modifications at the 2-position led to compounds with excellent growth inhibitory activities in the nanomolar range. | rsc.org |

Emerging Research Frontiers for Fluorinated Sulfonamides in Chemical Biology

The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. Fluorinated sulfonamides and related chemical entities are at the forefront of this research, serving as sophisticated probes and inhibitors.

An exciting frontier is the use of sulfonyl fluorides—closely related to sulfonamides—as "privileged warheads" for covalent inhibitors. semanticscholar.orgrsc.org Unlike traditional covalent drugs that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including tyrosine, lysine, and serine. acs.org This expands the "druggable" proteome, opening up new targets that were previously considered intractable. rsc.org The reactivity of the sulfonyl fluoride (B91410) warhead can be finely tuned by the surrounding chemical structure, making it a context-dependent probe. acs.org

Furthermore, sulfonamide-containing molecules are being developed as fluorescent probes for biological imaging. nih.govmdpi.com By attaching a fluorophore to a sulfonamide-based targeting group, researchers can create probes that accumulate in specific tissues, such as tumors, allowing for noninvasive detection and imaging. mdpi.com These probes have shown low cytotoxicity and high uptake in cancer cells, making them promising tools for diagnostics. nih.govmdpi.com

The unique properties of the fluorine atom also continue to be explored. Its incorporation into peptides and other biological molecules can stabilize secondary structures and enhance binding affinity, providing new avenues for designing therapeutic agents and chemical probes. nih.gov As a representative of the fluorinated sulfonamide class, this compound is part of this expanding toolkit, with its derivatives poised to contribute to new discoveries in mapping protein interactions, validating drug targets, and developing novel therapeutic strategies. acs.org

Q & A

Basic: What are the standard synthetic routes for 5-Fluoro-2-methylbenzenesulfonamide, and how are intermediates purified?

The synthesis typically involves sulfonylation of 5-fluoro-2-methylaniline with sulfonyl chloride derivatives under alkaline conditions. For example, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to activate intermediates, followed by purification via column chromatography (silica gel, eluents such as ethyl acetate/hexane) to isolate the product . For scalable processes, recrystallization using ethanol/water mixtures improves purity .

Basic: How is structural confirmation achieved for this compound and its derivatives?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) and sulfonamide formation (δ ~7-8 ppm for aromatic protons) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values).

- Infrared (IR) Spectroscopy : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Basic: What methods are recommended for assessing the purity of this compound?

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities .

- Melting Point Analysis : Compare observed melting points (e.g., 160–165°C) with literature values to assess crystallinity .

Basic: What precautions are necessary for handling and storing this compound?

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis or decomposition .

- Safety : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation, as indicated in safety data sheets .

Intermediate: How can researchers evaluate the biological activity of this compound derivatives?

- Enzyme Inhibition Assays : Test NLRP3 inflammasome inhibition using cell-based models (e.g., LPS-primed THP-1 cells) and measure IL-1β release via ELISA .

- Receptor Binding Studies : Radioligand displacement assays to assess affinity for targets like carbonic anhydrase .

Advanced: How can reaction conditions be optimized to improve the yield of this compound synthesis?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance sulfonylation efficiency.

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate amine-sulfonyl coupling .

Advanced: What strategies enable enantioselective synthesis of chiral benzenesulfonamide derivatives?

- Chiral Auxiliaries : Use (R)- or (S)-configured amines during sulfonamide formation to induce stereoselectivity .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantiocontrol in hydrogenation steps .

Advanced: How should researchers resolve contradictions in reported synthetic yields for sulfonamide derivatives?

- Reproducibility Checks : Validate reaction parameters (e.g., stoichiometry, solvent purity) from conflicting studies .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonylated species) that reduce yields .

Methodological: What criteria guide the selection of analytical techniques for sulfonamide derivatives?

- Sensitivity : HPLC-MS for trace impurity detection (<0.1%).

- Structural Complexity : NMR for stereochemical analysis, especially in chiral derivatives .

- Throughput : TLC for rapid monitoring of reaction progress .

Methodological: How does pH affect the stability of this compound in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products